Methyl 2-amino-2-(7-bromo-1H-indol-3-yl)acetate
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Overview
Description
Methyl 2-amino-2-(7-bromo-1H-indol-3-yl)acetate is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry Indole derivatives are significant due to their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(7-bromo-1H-indol-3-yl)acetate typically involves the bromination of indole derivatives followed by esterification and amination reactions. One common method includes the bromination of 1H-indole-3-acetic acid, followed by esterification with methanol to form Methyl 2-(7-bromo-1H-indol-3-yl)acetate. This intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(7-bromo-1H-indol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen or other substituents.
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR) under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
Methyl 2-amino-2-(7-bromo-1H-indol-3-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(7-bromo-1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This binding can lead to the inhibition or activation of specific biological pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-(1H-indol-3-yl)acetate: Lacks the bromo substituent, which may affect its biological activity.
Methyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate: Similar structure but with the bromo group at a different position, potentially altering its reactivity and interactions.
Methyl 2-amino-2-(6-bromo-1H-indol-3-yl)acetate: Another positional isomer with different properties.
Uniqueness
The presence of the bromo group at the 7-position in Methyl 2-amino-2-(7-bromo-1H-indol-3-yl)acetate makes it unique compared to other indole derivatives. This specific substitution pattern can influence its chemical reactivity and biological interactions, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H11BrN2O2 |
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Molecular Weight |
283.12 g/mol |
IUPAC Name |
methyl 2-amino-2-(7-bromo-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C11H11BrN2O2/c1-16-11(15)9(13)7-5-14-10-6(7)3-2-4-8(10)12/h2-5,9,14H,13H2,1H3 |
InChI Key |
GPLCKJPDHVXFFN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CNC2=C1C=CC=C2Br)N |
Origin of Product |
United States |
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